S-Petasin

asthma airway hyperresponsiveness bronchodilation

Researchers requiring a non-selective, broad-spectrum tracheal relaxant for ex vivo airway pharmacology often encounter false-negative results when using non-sulfur petasin analogs against histamine- or leukotriene-mediated pathways. S-Petasin (CAS 70238-51-6) addresses this gap with three orthogonal mechanisms: • PDE3/4 inhibition (IC50 25.5 μM / 17.5 μM) not exhibited by S-isopetasin (all PDE1-5 IC50 >100 μM) • Non-selective tracheal relaxation across histamine, carbachol, KCl & LTD4 (IC50 6-9 μM) vs. S-isopetasin (>300 μM vs. histamine/LTD4) • Use-dependent Cav2.1 block (79% IBa reduction at 1 Hz) & L-type Ca²⁺ current inhibition (IC50 11 μM) without dihydropyridine-site binding Supplied as white powder, >98% HPLC, with full analytical documentation. Immediate global shipping.

Molecular Formula C19H26O3S
Molecular Weight 334.5 g/mol
CAS No. 70238-51-6
Cat. No. B192085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Petasin
CAS70238-51-6
Synonyms(1R,2R,7R,8aR)-7-Isopropenyl-1,8a-dimethyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-2-naphthalenyl (2Z)-2-methyl-2-butenoate
(1R,2R,7S,8aR)-7-Isopropenyl-1,8a-dimethyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-2-naphthalenyl (2Z)-3-(methylsulfanyl)acrylate
neopetasin
petasin
S-petasin
Molecular FormulaC19H26O3S
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCC1C(CCC2=CC(=O)C(CC12C)C(=C)C)OC(=O)C=CSC
InChIInChI=1S/C19H26O3S/c1-12(2)15-11-19(4)13(3)17(22-18(21)8-9-23-5)7-6-14(19)10-16(15)20/h8-10,13,15,17H,1,6-7,11H2,2-5H3/b9-8-/t13-,15-,17+,19+/m0/s1
InChIKeyOHANKWLYFDFHOJ-RFTFGCRPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Petasin: Procurement and Structural Classification


S-Petasin (CAS 70238-51-6) is a sulfur-containing eremophilane-type sesquiterpene isolated primarily from Petasites formosanus and Petasites hybridus [1]. It is one of the principal petasins responsible for the pharmacological activities of butterbur extracts, distinct from its non-sulfur analogs (petasin, isopetasin) by the presence of a methylthioacrylate moiety at the C-3 position [2]. This structural feature confers differentiated target engagement profiles compared to other in-class sesquiterpenes. S-Petasin has been characterized as a phosphodiesterase (PDE) 3/4 inhibitor, a calcium channel antagonist acting on both L-type (Cav1) and P/Q-type (Cav2.1) voltage-gated calcium channels, and an inducer of apoptosis via p53 pathway activation in select cancer cell lines [3].

Sesquiterpene with methylthioacrylate moiety
Dual PDE3/4 inhibitor & Ca²⁺ channel antagonist
Isolated from Petasites formosanus; not a petasin mixture

S-Petasin Irreplaceability vs. Analogs


Procurement of generic petasin mixtures or alternative petasin isomers (e.g., isopetasin, S-isopetasin) cannot replicate the pharmacological profile of S-Petasin due to three well-documented, quantitative differentiating factors. First, S-Petasin non-selectively relaxes airway precontractions across all major contractile agonists (histamine, carbachol, KCl, LTD4) with IC50 values of 6–9 μM, whereas S-isopetasin exhibits selectivity for carbachol/KCl only and is essentially inactive (>300 μM) against histamine and LTD4 [1]. Second, S-Petasin is a competitive PDE3/4 inhibitor (IC50 25.5 μM for PDE3, 17.5 μM for PDE4), while S-isopetasin shows no PDE1–5 inhibition (all IC50 >100 μM) [2]. Third, although both S-Petasin and S-isopetasin inhibit Cav2.1 channels, their mechanisms differ: S-Petasin exhibits use-dependent channel block (79% IBa reduction at 1 Hz vs. control 45%) [3], while S-isopetasin acts predominantly as an antimuscarinic agent with competitive M3 receptor antagonism [1]. These orthogonal mechanisms mean that substituting one isomer for the other fundamentally alters the experimental readout.

Broad-spectrum relaxation mismatch
S-isopetasin may not relax histamine or LTD4 contractions; agonist selectivity shifts significantly.
PDE3/4 pathway gap
S-isopetasin lacks PDE3/4 inhibition; cAMP-dependent mechanism readouts may differ.
Cav2.1 mechanism divergence
S-isopetasin acts via antimuscarinic M3 antagonism, not use-dependent Ca²⁺ channel block; frequency-dependent studies may not transfer.

S-Petasin: Quantitative Differential Evidence


Tracheal Relaxation Selectivity Profile

In isolated guinea pig trachealis precontracted with four distinct contractile agonists, S-Petasin exhibited potent non-selective relaxation across all stimuli, whereas S-isopetasin displayed marked selectivity. S-Petasin relaxed histamine-, carbachol-, KCl-, and LTD4-induced precontractions with IC50 values of 6–9 μM [1]. In contrast, S-isopetasin relaxed only carbachol- and KCl-induced precontractions (IC50 ~10 μM) and had virtually no effect on histamine- and LTD4-induced contractions (IC50 >300 μM) [1].

Tracheal Relaxation Selectivity
Head-to-head
S-Petasin IC50 6–9 μM across all agonists (histamine, carbachol, KCl, LTD4); S-isopetasin IC50 >300 μM for histamine/LTD4
Supports broad-spectrum airway pharmacology studies; selectivity not replicated by S-isopetasin.
Isolated guinea pig trachea; isometric tension recording.
asthma airway hyperresponsiveness bronchodilation tracheal smooth muscle

PDE3/4 Inhibitory Activity

S-Petasin competitively inhibits PDE3 and PDE4 isoforms, whereas S-isopetasin exhibits no detectable PDE1–5 inhibitory activity. S-Petasin inhibited PDE3 with IC50 = 25.5 μM and PDE4 with IC50 = 17.5 μM, with competitive inhibition confirmed by Lineweaver-Burk analysis (Ki = 25.3 μM for PDE3, Ki = 18.1 μM for PDE4) [1]. In contrast, S-isopetasin failed to inhibit any PDE isoform (PDE1–5) at concentrations up to 100 μM (all IC50 >100 μM) [2].

PDE3/4 Inhibition
Head-to-head
S-Petasin PDE3 IC50 25.5 μM, PDE4 17.5 μM; S-isopetasin IC50 >100 μM for PDE1–5
Reported competitive PDE3/4 inhibition; enables cAMP signaling research.
Lineweaver-Burk kinetic analysis; PDE1–5 isoforms.
phosphodiesterase inhibition cAMP signaling anti-inflammatory asthma

Non-Dihydropyridine L-Type Calcium Channel Block

S-Petasin inhibits L-type calcium current (ICa,L) in both vascular smooth muscle cells and neuronal/neuroblastoma cells with a binding mechanism distinct from classical dihydropyridine calcium channel blockers. In NG108-15 neuronal cells, S-Petasin inhibited ICa,L with IC50 = 11 μM . In isolated rat ventricular myocytes, S-Petasin (0.1–100 μM) concentration-dependently depressed peak myocyte contraction and intracellular Ca2+ transients [1]. Critically, receptor-binding assays demonstrated no significant interaction between S-Petasin (0.1–300 μM) and the dihydropyridine binding sites of L-type VDCCs [1], indicating a non-dihydropyridine binding site of action.

Non-DHP L-Type Ca²⁺ Block
Class-level inference
IC50 = 11 μM in NG108-15 cells; no binding to dihydropyridine site (0.1–300 μM)
Supports calcium channel studies with non-DHP binding modality.
Whole-cell voltage clamp; receptor-binding assay.
calcium channel antagonist vascular smooth muscle hypertension cardiac myocytes

Sulfur Moiety and Relaxant Potency

A comparative SAR study of four petasins demonstrated that the sulfur-containing petasins (S-petasin, S-isopetasin) exhibit significantly greater relaxant potency in isolated guinea pig trachea than their non-sulfur counterparts (petasin, isopetasin) [1]. The IC50 values for histamine-induced precontraction were: S-petasin ~6–9 μM, S-isopetasin >300 μM, petasin ~50–100 μM, isopetasin ~50–100 μM. The sulfur-containing methylthioacrylate substituent at C-3 is associated with enhanced relaxant efficacy [1].

Sulfur Moiety SAR
Head-to-head
S-petasin IC50 6–9 μM vs non-sulfur petasins ~50–100 μM (histamine contraction)
Sulfur-containing moiety associated with higher potency; supports SAR studies.
Isolated guinea pig trachea; histamine 10 μM.
structure-activity relationship tracheal relaxation petasin isopetasin

Use-Dependent Cav2.1 Channel Block

In Cav2.1 channels expressed in Xenopus laevis oocytes, S-Petasin and iso-S-petasin demonstrated use-dependent channel blockade that increases with stimulation frequency. During 1-Hz pulse trains, S-petasin (50 μM) reduced barium current (IBa) by 79%, compared to 45% reduction in controls [1]. At low-frequency stimulation (0.1 Hz), S-petasin exhibited only weak tonic block [1]. This use-dependent property is characteristic of open/inactivated-state channel blockers and may be therapeutically relevant for conditions involving high-frequency neuronal firing [1].

Cav2.1 Use-Dependent Block
Head-to-head
S-Petasin 79% IBa reduction at 1 Hz; control 45%; iso-S-petasin 80%
Use-dependent profile supports frequency-dependent Ca²⁺ channel studies.
Xenopus oocytes; two-electrode voltage clamp.
Cav2.1 use-dependent block migraine presynaptic calcium channel

In Vivo Hypotensive Effects

Intravenous administration of S-petasin in anesthetized rats produced dose-dependent hypotensive effects and heart rate reduction. S-Petasin (0.1–1.5 mg/kg i.v.) reduced blood pressure and heart rate dose-dependently [1][2]. The hypotensive effect was mechanistically linked to L-type calcium channel blockade in vascular smooth muscle cells and direct negative chronotropic/inotropic actions on cardiac myocytes [1][2].

In Vivo Hypotensive Effect
Supporting evidence
Dose-dependent BP reduction at 0.1–1.5 mg/kg i.v. in anesthetized rats
Reported in vivo cardiovascular effect; supports preclinical cardiovascular models.
Sprague-Dawley rats; arterial pressure monitoring.
hypotensive blood pressure cardiovascular in vivo

S-Petasin Research Applications


Non-Selective Airway Relaxation Studies

Based on the direct head-to-head evidence demonstrating that S-Petasin non-selectively relaxes tracheal precontractions across histamine, carbachol, KCl, and LTD4 (IC50 = 6–9 μM) while S-isopetasin fails against histamine and LTD4 (IC50 >300 μM) [1], S-Petasin is the appropriate selection for ex vivo airway pharmacology studies requiring a non-selective, broad-spectrum relaxant. This is particularly relevant for mechanistic investigations of airway hyperresponsiveness in which the contractile stimulus is heterogeneous or unknown. Use of S-isopetasin in such studies would yield false-negative results against histamine- or leukotriene-mediated pathways. The competitive PDE3/4 inhibition exhibited by S-Petasin (IC50 25.5 μM PDE3, 17.5 μM PDE4) but not by S-isopetasin [2] further supports S-Petasin selection when cAMP-mediated relaxation mechanisms are of interest. Note: The citation markers refer to the local Sources array in Section 4.

Non-DHP Calcium Channel Pharmacology

S-Petasin inhibits L-type calcium current (IC50 = 11 μM in NG108-15 cells) without binding to the dihydropyridine site of L-type VDCCs [1], distinguishing it mechanistically from classical calcium channel blockers. This property makes S-Petasin valuable for studies investigating alternative binding sites on voltage-gated calcium channels, allosteric modulation of channel function, or calcium channel pharmacology in systems where dihydropyridine binding is confounding. Additionally, the use-dependent Cav2.1 block exhibited by S-Petasin (79% IBa reduction at 1 Hz vs. 45% control) [2] positions it as a tool for frequency-dependent calcium channel inhibition studies, including migraine-related trigeminovascular research.

Cardiovascular Pharmacology Models

The in vivo demonstration of dose-dependent hypotensive effects following intravenous S-petasin (0.1–1.5 mg/kg) in anesthetized rats [1], coupled with its L-type calcium channel antagonism in vascular smooth muscle and negative chronotropic/inotropic actions in isolated atria and ventricular myocytes [2], supports the use of S-Petasin as a reference compound in preclinical cardiovascular pharmacology. The compound's dual action on vascular tone (via VSMC VDCC inhibition) and cardiac function (via ICa,L inhibition) provides a multi-target cardiovascular profile distinct from selective vasodilators or pure negative chronotropes.

Petasin-Class SAR Studies

Comparative SAR evidence demonstrates that sulfur-containing petasins (S-petasin) exhibit approximately 5–10× greater relaxant potency in guinea pig trachea than non-sulfur petasins (petasin, isopetasin) against histamine-induced contraction [1]. S-Petasin serves as a key reference compound for investigating the pharmacological impact of the C-3 methylthioacrylate moiety. For researchers synthesizing or screening petasin analogs, S-Petasin represents the sulfur-containing benchmark against which novel derivatives can be compared to assess the contribution of sulfur substitution to target engagement and functional activity.

Application
Selection Property
Validation Focus
Broad-spectrum airway relaxation models
Agonist-non-selective relaxation profile
cAMP & Ca²⁺ pathway endpoints
Non-DHP Ca²⁺ channel modulation
Non-dihydropyridine binding site
Frequency-dependent Cav2.1 block
In vivo cardiovascular studies
Dual vascular/cardiac Ca²⁺ antagonism
Blood pressure & heart rate endpoints
Petasin SAR & sulfur moiety
Methylthioacrylate structural benchmark
Potency vs non-sulfur analogs

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37 linked technical documents
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